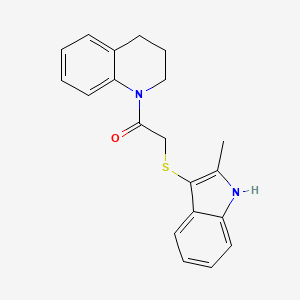
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone, also known as DMQD-Me, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce viral replication, and inhibit bacterial growth. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has also been reported to induce oxidative stress and DNA damage in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed using analytical techniques. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone also exhibits potent activity against cancer cells, viruses, and bacteria. However, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone research. One potential direction is to investigate its use as a fluorescent probe for imaging studies. Another potential direction is to explore its potential therapeutic applications in various disease models. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone for therapeutic use.
Métodos De Síntesis
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone involves the reaction of 2-methyl-1H-indole-3-thiol with 3,4-dihydroquinoline-1(2H)-one in the presence of a catalyst. The product is then purified using column chromatography. This synthesis method has been reported in various scientific journals, and the purity of the compound can be confirmed using analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has also been investigated for its potential use as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-20(16-9-3-4-10-17(16)21-14)24-13-19(23)22-12-6-8-15-7-2-5-11-18(15)22/h2-5,7,9-11,21H,6,8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERJLWAXQAEOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

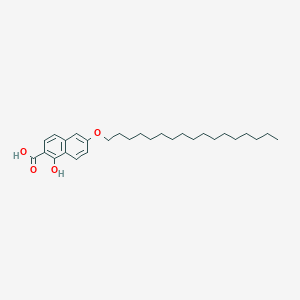
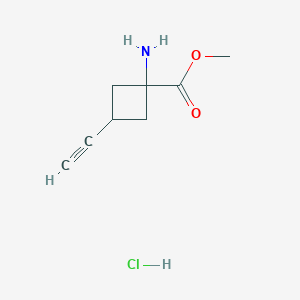
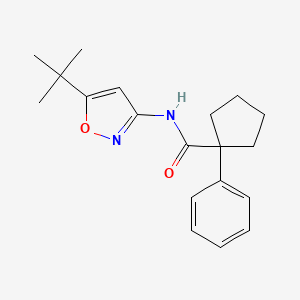

![N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2709519.png)

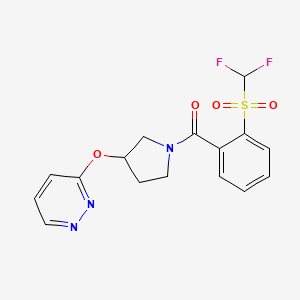
![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2709526.png)
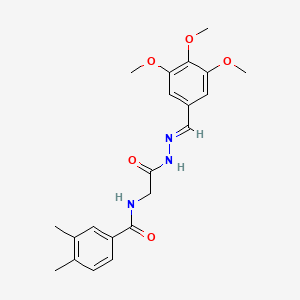

![N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2709532.png)
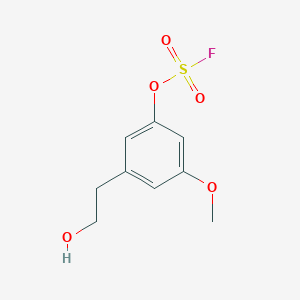
![[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2709536.png)
![Methyl 2-[(3-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2709537.png)